molecular formula C13H11NO2 B13783727 Formanilide, 2-phenoxy- CAS No. 2770-12-9

Formanilide, 2-phenoxy-

Cat. No.: B13783727
CAS No.: 2770-12-9
M. Wt: 213.23 g/mol
InChI Key: VHUKJKINNIUBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyphenyl)formamide, also known as 2’-phenoxyformanilide, is an organic compound with the molecular formula C13H11NO2. It is a formamide derivative where the formamide group is attached to a phenoxyphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenoxyphenyl)formamide can be synthesized through several methods. One common method involves the reaction of 2-phenoxyaniline with formic acid or formic acid derivatives under mild conditions. Another approach is the formylation of 2-phenoxyaniline using formylating agents such as ethyl formate or formic acid in the presence of a catalyst .

Industrial Production Methods

Industrial production of N-(2-phenoxyphenyl)formamide typically involves the use of formylating agents and catalysts to ensure high yields and purity. The process may include the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which has been shown to be effective in promoting the formylation reaction under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce phenoxyphenylamines .

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)formamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-phenoxyphenyl)formamide include:

Uniqueness

N-(2-phenoxyphenyl)formamide is unique due to its phenoxyphenyl structure, which imparts specific chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

IUPAC Name

N-(2-phenoxyphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-10H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUKJKINNIUBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182065
Record name Formanilide, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-12-9
Record name Formanilide, 2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formanilide, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.